

Application Notes and Protocols for Angiogenesis Assays Using M8891

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Compound of Interest

Compound Name: M8891

Cat. No.: B608796

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Introduction

M8891 is a potent, selective, and reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a key enzyme involved in protein maturation and is essential for the proliferation of endothelial cells, a critical process in angiogenesis.[3][4] By inhibiting MetAP2, **M8891** demonstrates significant anti-angiogenic and anti-tumor activity, making it a compound of interest for cancer therapy.[1][5] These application notes provide detailed protocols for utilizing **M8891** in various in vitro and ex vivo angiogenesis assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

M8891 exerts its anti-angiogenic effects by inhibiting the enzymatic activity of MetAP2.[6] This inhibition prevents the cleavage of the N-terminal methionine from nascent proteins, leading to an accumulation of unprocessed proteins such as elongation factor 1-alpha-1 (EF1a-1), which can serve as a pharmacodynamic biomarker of **M8891** activity.[1][2] The disruption of normal protein maturation ultimately leads to the activation of the tumor suppressor p53 and its downstream target p21, resulting in cell cycle arrest and inhibition of endothelial cell proliferation.[1][3]

Data Presentation

The following tables summarize the quantitative data for **M8891** in various angiogenesis-related assays.

Table 1: In Vitro Potency of **M8891**

Assay	Cell Line/Enzyme	Parameter	Value	Reference
MetAP2 Enzyme Activity	Recombinant Human MetAP2	IC50	54 nM	[6]
HUVEC Proliferation	Human Umbilical Vein Endothelial Cells	IC50	20 nM	[6]

Table 2: In Vivo Anti-Angiogenesis Efficacy of **M8891**

Assay Model	Animal Model	Treatment	Outcome	Reference
Matrigel Plug Assay	VEGFR2-luc Transgenic Mice	5, 10, 20 mg/kg, daily, p.o.	Significant reduction in VEGFR2 promoter-driven luciferase signal	[1]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. **M8891** has been noted to only marginally affect HUVEC tube formation at high concentrations, suggesting its primary anti-angiogenic effect is through inhibition of proliferation rather than differentiation.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)

- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well tissue culture plates
- **M8891** (stock solution in DMSO)
- Calcein AM (for fluorescence imaging) or a light microscope

Protocol:

- Plate Preparation: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.[7]
- Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest cells using trypsin and resuspend in basal medium.[7]
- Cell Seeding: Adjust the cell suspension to a concentration of 1×10^5 to 1.5×10^5 cells/mL.
- Compound Preparation: Prepare serial dilutions of **M8891** in basal medium. A suggested starting concentration range is from 1 nM to 10 µM, based on its IC50 for HUVEC proliferation. Include a vehicle control (DMSO).
- Treatment and Incubation: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate. Immediately add the desired concentrations of **M8891** or vehicle control.[7]
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. [8]
- Visualization and Quantification:
 - Light Microscopy: Observe tube formation using an inverted microscope. Capture images at various time points.
 - Fluorescence Microscopy: For quantitative analysis, incubate the cells with Calcein AM for 30 minutes, then visualize and capture images using a fluorescence microscope.[8]

- Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Aortic Ring Sprouting Assay

This ex vivo assay provides a more complex model of angiogenesis, assessing the outgrowth of microvessels from a segment of the aorta.

Materials:

- Thoracic aorta from a rat or mouse
- Serum-free endothelial cell growth medium
- Collagen Type I or BME (Matrigel®)
- 48-well tissue culture plates
- Surgical instruments (forceps, scalpels)
- **M8891** (stock solution in DMSO)

Protocol:

- Aorta Dissection: Euthanize a rodent and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish containing cold, sterile PBS.[\[9\]](#)[\[10\]](#)
- Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings.[\[9\]](#)[\[10\]](#)
- Embedding Rings:
 - Collagen Gel: Prepare a 3D collagen type I solution. Pipette a layer of collagen into each well of a 48-well plate and allow it to polymerize. Place an aortic ring on top and cover with a second layer of collagen.[\[9\]](#)[\[11\]](#)
 - BME: Alternatively, embed the aortic rings in BME as described for the tube formation assay.[\[10\]](#)

- **Compound Treatment:** Once the matrix has solidified, add endothelial cell growth medium containing the desired concentrations of **M8891** or vehicle control to each well. A suggested starting concentration range is 10 nM to 10 μ M.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days. Replace the medium with fresh medium containing **M8891** or vehicle every 2-3 days.
- **Visualization and Quantification:** Monitor the outgrowth of microvessels from the aortic rings daily using a light microscope. Capture images at regular intervals.
- **Data Analysis:** Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that allows for the study of angiogenesis on the highly vascularized membrane of a developing chick embryo.

Materials:

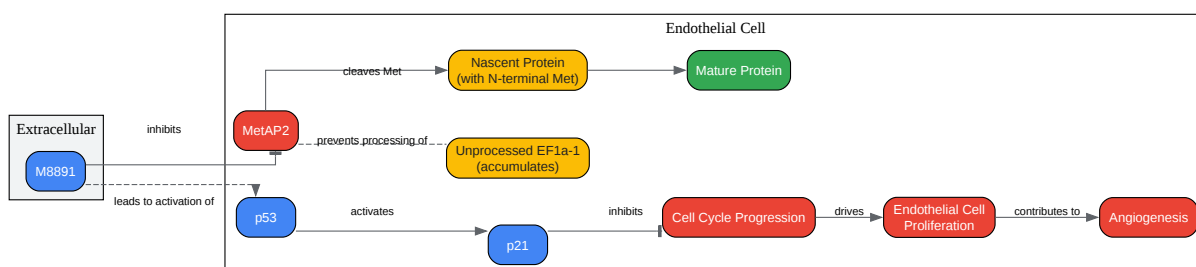
- Fertilized chicken eggs
- Egg incubator
- Sterile sponges or rings (e.g., silicone)
- **M8891** (in a sterile, biocompatible vehicle)
- Stereomicroscope

Protocol:

- **Egg Incubation:** Incubate fertilized eggs at 37.5-38°C with 60-70% humidity for 3 days.
- **Windowing the Egg:** On day 3, create a small window in the eggshell to expose the CAM.
- **Sample Application:** On day 7-9, place a sterile sponge or ring onto the CAM. Apply a small volume of **M8891** solution (e.g., 1-10 μ g) or vehicle control directly onto the sponge.

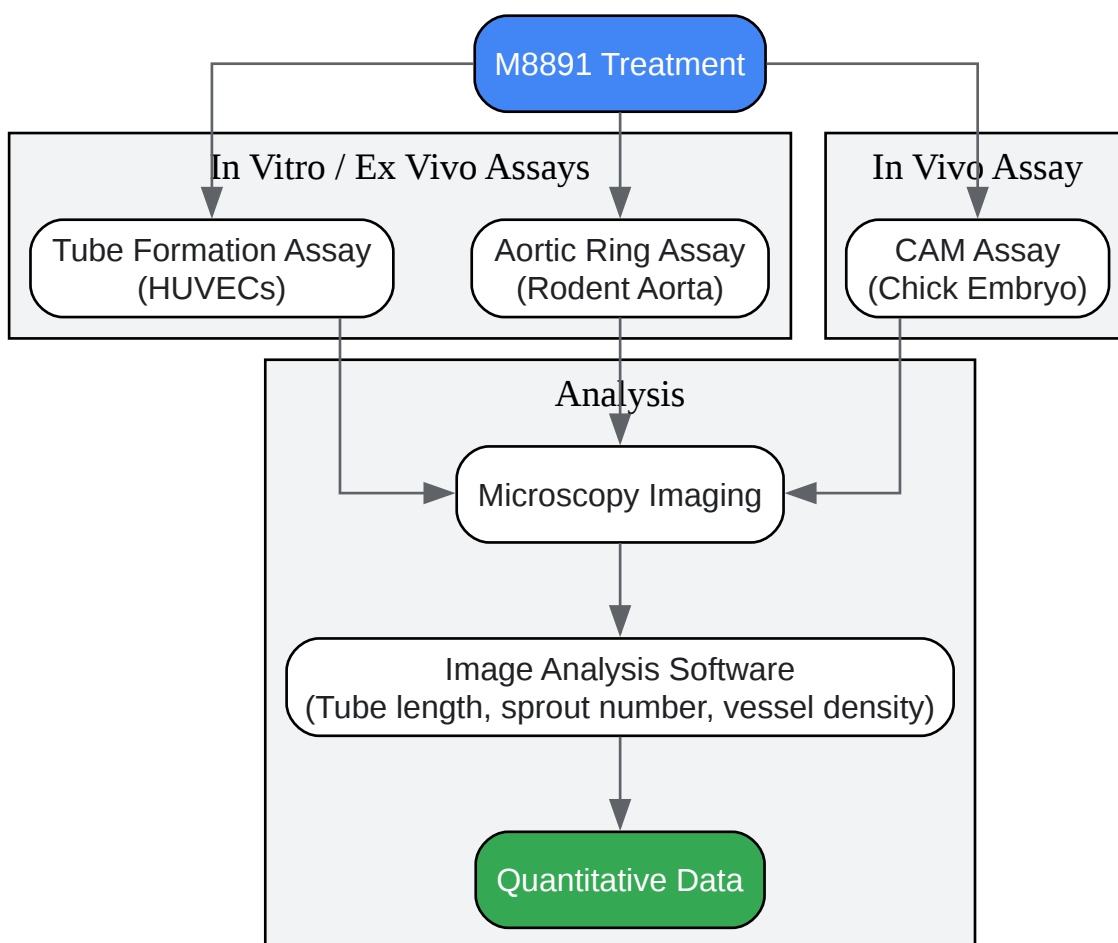
- Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
- Visualization and Analysis: Re-open the window and observe the vasculature around the sponge under a stereomicroscope. Capture images of the CAM.
- Data Quantification: Quantify the angiogenic response by counting the number of blood vessels converging towards the sponge or by measuring the vessel density in the area using image analysis software.

Visualizations



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Caption: **M8891** inhibits MetAP2, leading to p53 activation and cell cycle arrest.



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Caption: Workflow for evaluating **M8891** in angiogenesis assays.

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